2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one
CAS No.: 2097984-11-5
Cat. No.: VC3122366
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097984-11-5 |
|---|---|
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | 2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C11H20ClNO2/c1-3-15-8-10-5-4-6-13(7-10)11(14)9(2)12/h9-10H,3-8H2,1-2H3 |
| Standard InChI Key | HOXGTMMGUCMPLO-UHFFFAOYSA-N |
| SMILES | CCOCC1CCCN(C1)C(=O)C(C)Cl |
| Canonical SMILES | CCOCC1CCCN(C1)C(=O)C(C)Cl |
Introduction
2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a chloro group and an ethoxymethyl substituent attached to the piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
Synthesis and Preparation
The synthesis of 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one typically involves multi-step chemical reactions. These processes often require careful optimization to achieve high yields and purity levels. The specific synthesis route may involve the reaction of appropriate precursors under controlled conditions to form the desired compound.
Biological Activities and Potential Applications
While specific biological activities of 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one have not been extensively documented, compounds with similar structures have shown promising biological profiles. For instance, piperidine derivatives are known for their antimicrobial and anticonvulsant properties. The presence of the ethoxymethyl group could enhance solubility and reactivity, making it suitable for various applications in medicinal chemistry.
Related Compounds and Their Activities
Several compounds share structural similarities with 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one. These include:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one | Similar piperidine core; methoxy instead of ethoxy | Antimicrobial and anticonvulsant properties |
| 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one | Methoxy instead of ethoxy | Potential therapeutic applications |
| 4-Methoxy-N-methylpiperidine | Lacks chloro substituent; methoxy group present | Potential antidepressant effects |
Research Findings and Future Directions
Research on compounds similar to 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one suggests that they may interact with biological targets such as enzymes or receptors, influencing pathways related to mood regulation and seizure activity. Further studies are needed to elucidate the mechanism of action and therapeutic potential of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume